6-Bromo-8-(morpholin-4-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine
Overview
Description
“6-Bromo-8-(morpholin-4-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine” is a chemical compound with the molecular formula C10H11BrN4O and a molecular weight of 283.1245 . It is part of a class of compounds that have been mentioned in patents .
Molecular Structure Analysis
The molecular structure of “this compound” includes a bromine atom, a morpholin-4-yl group, and a tetrahydro-1,5-naphthyridine core .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 283.1245 .Scientific Research Applications
Synthesis of New Heterocyclic Systems
The compound has been utilized in the synthesis of new heterocyclic systems. A study by Sirakanyan et al. (2018) developed methods for synthesizing 8-amino-3-benzyl-5-(morpholin-4-yl)-1,2,3,4-tetrahydropyrimido[4′,5′: 4,5]thieno[2,3-c][2,7]naphthyridine starting from a derivative of 6-Bromo-8-(morpholin-4-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine. This research demonstrates the compound's role in creating new chemical structures with potential applications in various fields (Sirakanyan, Kartsev, Hakobyan, & Hovakimyan, 2018).
Synthesis of Tetrahydroisoquinoline and Tetrahydro-[2,7]-naphthyridine
Zlatoidský and Gabos (2009) described a convenient synthesis method for 6-Bromo-1,2,3,4-tetrahydroisoquinoline and 3-Methoxy-1,2,3,4-tetrahydro-[2,7]-naphthyridine. This research highlights the compound's significance in synthesizing structurally diverse molecules with potential applications in pharmaceuticals and materials science (Zlatoidský & Gabos, 2009).
Synthesis of Tripod Naphthalimide Fluorescent Probe
In a study by Shen-Yi Yu (2015), a tripod fluorescence probe was synthesized using 4-bromo-1,8-naphthalene dicarboxylic anhydride, morpholine, and tris(2-aminoethyl) amine. This research underlines the use of this compound in developing sensitive and selective fluorescence probes, which can be used in biochemical and environmental analysis (Shen-Yi Yu, 2015).
Antibacterial Activity
Cai Zhi (2010) explored the antibacterial activity of a compound synthesized from a reaction involving N-((6-bromine-2-methoxylquinoline-3-yl)benzyl)-3-morpholine-N-(naphthalene-1-yl)propionamide. The study indicates potential applications of this compound in developing new antibacterial agents (Cai Zhi, 2010).
Properties
IUPAC Name |
4-(2-bromo-5,6,7,8-tetrahydro-1,5-naphthyridin-4-yl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O/c13-11-8-10(16-4-6-17-7-5-16)12-9(15-11)2-1-3-14-12/h8,14H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIQOPSDRRSKJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC(=N2)Br)N3CCOCC3)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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